![molecular formula C25H19N3O2 B2446805 1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901265-09-6](/img/structure/B2446805.png)
1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . For instance, the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .Molecular Structure Analysis
The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole and quinoline fragment . The first synthesis of this class of compounds was described in 1911 .Chemical Reactions Analysis
The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .Scientific Research Applications
Metal Ion Extraction
The compound has been investigated for its ability to selectively extract metal ions from natural water. Specifically, it forms a stable complex with nickel ions (Ni²⁺). The ligand’s high stability constant makes it suitable for spectrophotometric determination of Ni²⁺ concentrations in water samples. Under optimized conditions, the calibration curve is linear within a nickel concentration range of 9.2 × 10⁻⁷ M to 8.4 × 10⁻³ M, with a detection limit of 6.0 × 10⁻⁷ M Ni²⁺ .
Antibacterial Activity
While not directly related to the compound , similar pyrazolo derivatives have been evaluated for their antibacterial properties. These compounds exhibit varying substituents at different positions and have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
Proteinase-Activated Receptor 4 (PAR4) Antagonism
In a different context, the discovery of 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran derivatives as PAR4 antagonists is noteworthy. These compounds exhibit effective antiplatelet aggregation activity and low bleeding tendencies. They hold promise for benefiting patients with arterial thrombotic diseases .
Bipolar Host Materials
Two novel bipolar host materials, 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF1) and 7-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF2), incorporate the dioxino[2,3-b]pyrazine unit. These materials exhibit excellent thermal and morphological stability, making them suitable for optoelectronic applications .
Combinatorial Chemistry and Medicinal Applications
Historically, triazene moieties, including the compound , have been studied for their structural, biological, and pharmacological features. They find applications in combinatorial chemistry, organometallic ligands, and natural synthesis. Meldola’s pioneering work in the late 19th century laid the foundation for understanding triazene derivatives’ coordination chemistry .
Reactivity Features
Triazene compounds are characterized by their diazoamino group (–N=N–), often in a trans configuration. Their reactivity features have intrigued researchers for over a century, and they continue to be explored for various applications .
Mechanism of Action
properties
IUPAC Name |
12-(4-methylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-7-9-18(10-8-16)28-25-19-13-22-23(30-12-11-29-22)14-21(19)26-15-20(25)24(27-28)17-5-3-2-4-6-17/h2-10,13-15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYLTUPAUDMMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline |
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